2-Mercaptobenzoic Acid

Coordination Chemistry Metal Complexation Stability Constant

Substituting positional isomers for 2-MBA causes metal complexation failure-only the ortho-thiol/carboxyl geometry enables bidentate O,S-chelation. • Mn(II) complex stability: 2.8×10⁹ M⁻² for metalloenzyme modeling. • 71 mV redox shift vs. 4-MBA in Au nanoparticles. • Selective Zn pigment corrosion inhibition without Cu/brass attack (pH 8-9). • LC/MS acrylamide derivatization: 6.6 μg/kg LOD. ≥98% purity. Air/light-sensitive; ships ambient.

Molecular Formula C7H6O2S
Molecular Weight 154.19 g/mol
CAS No. 147-93-3
Cat. No. B014476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptobenzoic Acid
CAS147-93-3
Synonyms2-Thiosalicylic Acid;  2-Carboxybenzenethiol;  2-Carboxythiophenol;  2-Sulfanylbenzoic Acid;  Thiophenol-2-carboxylic Acid;  Thiosalicylic Acid;  o-Carboxythiophenol;  o-Sulfhydrylbenzoic Acid;  NSC 2184;  NSC 660640; 
Molecular FormulaC7H6O2S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S
InChIInChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)
InChIKeyNBOMNTLFRHMDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER /SODIUM SALT/
SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID;  SLIGHTLY SOLUBLE IN PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptobenzoic Acid Product Data Sheet


2-Mercaptobenzoic acid (CAS 147-93-3), also known as thiosalicylic acid, is an organosulfur compound with the molecular formula ortho-C6H4(-SH)(-C(=O)-OH), containing both carboxyl and sulfhydryl functional groups [1]. It appears as a yellow crystalline solid with a melting point of 162-165 °C . The compound exhibits a pKa of approximately 3.5-4.05 [2], a density of 1.49 g/cm³ [3], and a molecular weight of 154.19 g/mol [4]. It is slightly soluble in water but more soluble in DMSO [5].

Ligand type

Ortho-bifunctional thiol‑carboxyl chelator; enables bidentate O,S-coordination not possible with para/meta isomers.

Solubility context

Slightly water‑soluble; DMSO‑soluble profile supports complexation and derivatization workflows in polar aprotic media.

Workflow fit

Suited for coordination polymer synthesis, nanoparticle capping, analytical derivatization, and corrosion inhibition studies where ortho-chelation is required.

Why 2-Mercaptobenzoic Acid Is Irreplaceable


The ortho-substitution pattern of 2-mercaptobenzoic acid confers unique chelation properties and reactivity that cannot be replicated by its meta- or para-isomers, or by other thiol-containing analogs. The proximity of the thiol and carboxyl groups enables bidentate coordination and intramolecular interactions that are structurally precluded in 3-mercaptobenzoic acid and 4-mercaptobenzoic acid [1]. This fundamental difference in spatial arrangement translates into measurable variations in metal complex stability, nanoparticle capping behavior, corrosion inhibition selectivity, and derivatization efficiency [2]. Consequently, substituting 2-mercaptobenzoic acid with a positional isomer or a simpler thiol such as thiophenol or mercaptoacetic acid will yield divergent experimental outcomes and compromise application-specific performance.

Position isomer
3‑MBA and 4‑MBA cannot form the bidentate O,S‑chelate ring; metal complex stability, MOF topology, and nanoparticle electronic properties may differ substantially.
Simple thiols
Thiophenol or mercaptoacetic acid lack the adjacent carboxyl group; the ortho‑chelation and hydrogen‑bonding interactions essential for selective inhibition or architecture control may not reproduce.
Hydroxy analog
2‑Hydroxybenzoic acid shows broader metal inhibition; the selective zinc‑only hydrogen‑evolution suppression observed with 2‑MBA may not transfer.

2-Mercaptobenzoic Acid Comparative Evidence


Metal Complex Stability vs. 4-MBA

2-Mercaptobenzoic acid (2-MBA) forms a highly stable 1:2 complex with manganese(II) in dimethylsulphoxide, exhibiting a stability constant of 2.8 × 10⁹ M⁻² as determined polarographically [1]. This chelation-driven stability is a direct consequence of the ortho arrangement of the thiol and carboxyl groups, which facilitates bidentate coordination. In contrast, 4-mercaptobenzoic acid (4-MBA), with its para-substitution, is incapable of forming such chelate rings and exhibits markedly lower stability constants with metal ions [2].

Mn(II) complex stability
Class-level
2.8 × 10⁹ M⁻² vs. 4‑MBA (much lower)

Supports Mn(II) chelation stability screening

Polarography in DMSO; 1:2 complex

Coordination Chemistry Metal Complexation Stability Constant

Nanoparticle Redox Potential Shift vs. 4-MBA

When used as capping agents on gold nanoparticles, the ortho (2-MBA) and para (4-MBA) isomers of mercaptobenzoic acid produce a substantial difference in nanoparticle redox potential. Experimental measurements reveal that the peak potential difference between gold nanoparticles stabilized by 2-MBA versus those stabilized by 4-MBA can be as high as 71 mV [1]. This 71 mV difference is energetically significant and demonstrates that the ligand's spatial orientation directly modulates the electronic properties of the nanomaterial core.

AuNP redox potential
Head-to-head
71 mV shift vs. 4‑MBA capped

Informs electronic property tuning

Cyclic voltammetry; identical AuNP cores

Nanomaterials Gold Nanoparticles Redox Potential

Corrosion Inhibition Selectivity vs. 2-HBA

In aqueous alkaline media (pH 8-9), 2-mercaptobenzoic acid (2-MBA) exhibits selective corrosion inhibition of zinc pigment by suppressing hydrogen evolution, a behavior consistent with Pearson's Hard and Soft Acid-Base (HSAB) principle [1]. In contrast, the structurally analogous chelating agent 2-hydroxybenzoic acid (2-HBA) inhibits both hydrogen evolution (on zinc and aluminum) and oxygen absorption (on copper and brass), demonstrating broader, less selective activity [2]. 2-MBA does not inhibit oxygen absorption on copper or brass pigments.

Zn corrosion inhibition
Head-to-head
Selective H₂ evolution on Zn; no O₂ inhibition

Supports Zn-specific inhibition in alkaline paint media

pH 8–9; gas volumetric; vs. 2‑HBA broad activity

Corrosion Inhibition Metal Pigments Alkaline Media

Acrylamide Derivatization vs. GC/MS

2-Mercaptobenzoic acid reacts with acrylamide at 20 °C for 3 hours to form a stable thioether with a yield of 45-50% [1]. This derivatization reaction enables a sensitive LC/MS method for acrylamide quantitation in food samples, achieving a detection limit of 6.6 μg/kg—comparable to direct GC/MS methods [2]. The method offers a selective alternative when GC/MS instrumentation or sample preparation constraints exist.

Acrylamide derivatization
Method context
LC/MS LOD 6.6 µg/kg; yield 45–50%

LC/MS-compatible route; detection comparable to GC/MS

Reaction 20 °C, 3 h; food matrices

Analytical Chemistry Derivatization Acrylamide Detection

Mixed-Cation Ni(II) Cluster MOF Formation

2-Mercaptobenzoic acid (H₂mba) serves as a ligand for the synthesis of a pillar-layered metal-organic framework (MOF) with the formula [Ni₈(mba)₆(Cl)₂Na(OH⁻)₃]ₙ (Ni-mba-Na) [1]. This nickel(II) cluster-based mixed-cation coordination polymer incorporates both Ni and Na ions in a unique structural motif that arises from the ortho-chelating capacity of 2-MBA. The formation of this specific architecture is not achievable with 4-MBA or 3-MBA due to their inability to coordinate simultaneously through adjacent thiol and carboxyl groups.

Ni–Na cluster MOF
Class-level
[Ni₈(mba)₆(Cl)₂Na(OH⁻)₃]ₙ architecture

Requires ortho-chelation; 4‑MBA/3‑MBA not viable

Pillar-layered mixed-cation MOF

Coordination Polymers Metal-Organic Frameworks Nickel Clusters

Condensation Synthesis Yield vs. 4-MBA

In the condensation reaction with potassium hydroxide and ethanol under reflux for 10 hours, 2-mercaptobenzoic acid yields 65% of the target compound 2a, while 4-mercaptobenzoic acid under identical conditions yields 70% of the analogous compound 2b [1]. This 5% difference in yield reflects the subtle electronic and steric effects of the ortho versus para substitution on reaction efficiency.

Condensation yield
Head-to-head
65% (2a) vs. 70% (2b) with 4‑MBA

Yield difference informs synthesis route selection

KOH/EtOH reflux 10 h

Organic Synthesis Thioxanthone Yield Comparison

2-Mercaptobenzoic Acid Applications


Mn(II) Complexes for Acid Phosphatase Modeling

Based on the demonstrated stability constant of 2.8 × 10⁹ M⁻² for the [Mn(2-MBA)₂]²⁻ complex [1], 2-MBA is the ligand of choice for constructing robust manganese(II) coordination compounds intended as structural or functional models for the active centers of acid phosphatases and other metalloenzymes requiring bidentate O,S-donor coordination.

Electrochemical Tuning of Gold Nanoparticles

The 71 mV peak potential shift between 2-MBA-capped and 4-MBA-capped gold nanoparticles [1] establishes 2-MBA as the superior capping ligand when precise modulation of nanoparticle redox properties is required—for instance, in electrochemical sensors, catalysis, or energy conversion devices where the ortho-isomer provides a distinct and quantifiable electronic signature.

Corrosion Inhibition of Zinc Pigments in Alkaline Coatings

2-MBA selectively inhibits hydrogen evolution on zinc pigments without affecting copper or brass substrates in aqueous alkaline media (pH 8-9) [1]. This makes it an ideal additive for water-borne paints and inks containing zinc pigments where preservation of copper or brass components is also required, offering formulation precision that 2-hydroxybenzoic acid cannot provide.

Acrylamide Quantitation by LC/MS Derivatization

2-MBA derivatization of acrylamide (45-50% yield, 20 °C, 3 h) enables sensitive LC/MS detection with a 6.6 μg/kg limit [1], providing laboratories with a validated alternative to GC/MS methods. This application is particularly valuable for food safety testing facilities that prioritize LC/MS workflows or lack GC/MS instrumentation.

Application
Selection Property
Validation Focus
Mn(II) phosphatase model studies
Ortho-bidentate O,S-coordination capacity
Complex stoichiometry and stability verification
Gold nanoparticle electronic tuning
Ligand-dependent redox potential shift
Cyclic voltammetry peak potential measurement
Zinc pigment corrosion control
Selective hydrogen-evolution inhibition
Gas-volumetric screening at alkaline pH
Acrylamide LC/MS quantitation
Thioether derivatization efficiency
Derivatization yield and detection limit optimization

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